molecular formula C23H29ClN2O2 B12316920 Fmoc-1,3-cis-damch hcl

Fmoc-1,3-cis-damch hcl

Cat. No.: B12316920
M. Wt: 400.9 g/mol
InChI Key: JSQJBDLZQXUBNV-UHFFFAOYSA-N
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Description

Fmoc-1,3-cis-diaminomethyl-cyclohexane hydrochloride: is a chemical compound with the molecular formula C23H29ClN2O2 . It is commonly used in peptide synthesis due to its ability to protect amine groups during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a widely used protecting group in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-1,3-cis-diaminomethyl-cyclohexane hydrochloride typically involves the reaction of 1,3-cis-diaminomethyl-cyclohexane with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of Fmoc-1,3-cis-diaminomethyl-cyclohexane hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity .

Mechanism of Action

The mechanism of action of Fmoc-1,3-cis-diaminomethyl-cyclohexane hydrochloride involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine group, preventing unwanted reactions during the synthesis process. The Fmoc group can be removed under basic conditions, allowing the free amine to participate in peptide bond formation .

Comparison with Similar Compounds

Uniqueness: Fmoc-1,3-cis-diaminomethyl-cyclohexane hydrochloride is unique due to its specific structure, which includes a cyclohexane ring and two amine groups. This structure provides stability and versatility in peptide synthesis, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[[3-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2.ClH/c24-13-16-6-5-7-17(12-16)14-25-23(26)27-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22;/h1-4,8-11,16-17,22H,5-7,12-15,24H2,(H,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQJBDLZQXUBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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